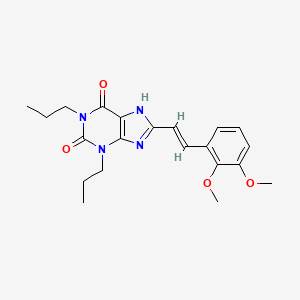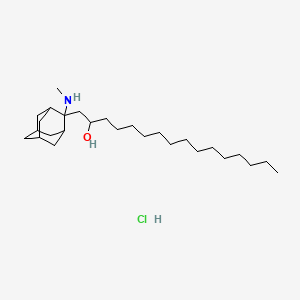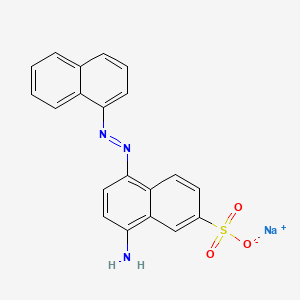
Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate is a synthetic organic compound known for its vibrant color and utility in various scientific applications. It is a member of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is often used as a pH indicator and in various analytical chemistry applications due to its distinct color change properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 8-amino-5-naphthol in the presence of sodium nitrite and hydrochloric acid to form a diazonium salt. This intermediate is then coupled with naphthalene-2-sulphonic acid under alkaline conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions
Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents under controlled conditions.
Major Products Formed
Oxidation: Products vary based on the extent of oxidation, ranging from simple hydroxylated derivatives to complex quinones.
Reduction: The primary products are the corresponding aromatic amines.
Substitution: The products depend on the substituents introduced, which can significantly alter the compound’s properties.
科学的研究の応用
Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy and as a marker in various assays.
Medicine: Investigated for its potential use in diagnostic tests and as a therapeutic agent.
Industry: Utilized in the manufacturing of dyes, pigments, and as an additive in various products.
作用機序
The mechanism of action of sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate is primarily based on its ability to undergo reversible color changes in response to pH variations. The azo group plays a crucial role in this process, as it can exist in different tautomeric forms depending on the pH. This property makes it an effective pH indicator and useful in various analytical applications.
類似化合物との比較
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Phenol Red: Commonly used in cell culture media as a pH indicator.
Uniqueness
Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate is unique due to its specific structural features and the presence of both amino and sulphonate groups, which enhance its solubility and reactivity. Its distinct color change properties and stability under various conditions make it particularly valuable in scientific research and industrial applications.
特性
CAS番号 |
75627-23-5 |
|---|---|
分子式 |
C20H14N3NaO3S |
分子量 |
399.4 g/mol |
IUPAC名 |
sodium;8-amino-5-(naphthalen-1-yldiazenyl)naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H15N3O3S.Na/c21-18-10-11-20(16-9-8-14(12-17(16)18)27(24,25)26)23-22-19-7-3-5-13-4-1-2-6-15(13)19;/h1-12H,21H2,(H,24,25,26);/q;+1/p-1 |
InChIキー |
NNJUZBXHCXWEHT-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=C(C=C3)N)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


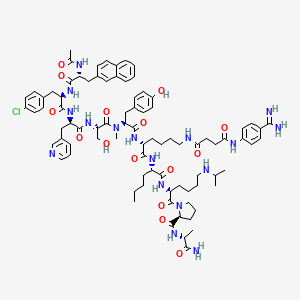

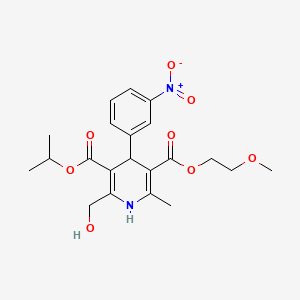

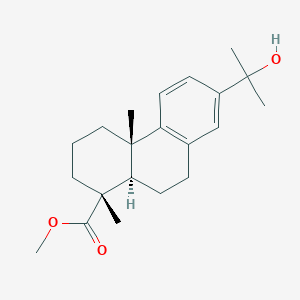
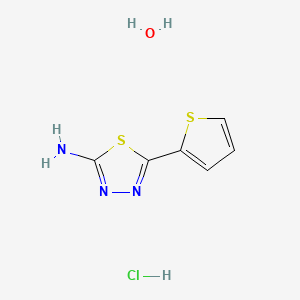
![Fluconazole impurity E [WHO-IP]](/img/structure/B12768523.png)
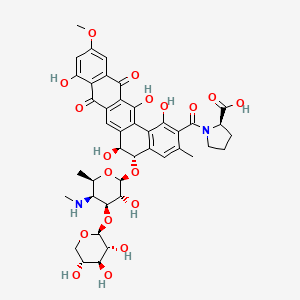
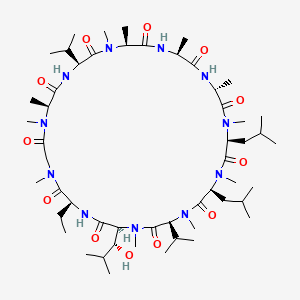
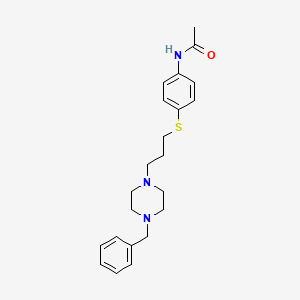
![(2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12768555.png)
